N-Phenylmaleimide
Overview
Description
Synthesis Analysis
N-Phenylmaleimide can be synthesized from maleic anhydride and aniline. A decompressed azeotropic method, a new method for the preparation of N-Phenylmaleimide (N-PMI), is developed on the basis of acetic anhydride method and atmospheric azeotropic method. .Molecular Structure Analysis
The molecular formula of N-Phenylmaleimide is C10H7NO2. It has a molecular weight of 173.17 g/mol . The InChI string is InChI=1S/C10H7NO2/c12-9-6-7-10 (13)11 (9)8-4-2-1-3-5-8/h1-7H and the canonical SMILES string is C1=CC=C (C=C1)N2C (=O)C=CC2=O .Chemical Reactions Analysis
N-Phenylmaleimide can be used as a dienophile in a Diels–Alder reaction with furan . It can also react with silica surfaces modified with a self-assembled monolayer of (aminopropyl)triethoxysilane (APTES) as investigated using infrared spectroscopy (FTIR), elemental analysis, and titration assays .Physical And Chemical Properties Analysis
N-Phenylmaleimide appears as yellow needles . It has a density of 1.2427 (rough estimate), a melting point of 85-87 °C (lit.), and a boiling point of 162-163 °C/12 mmHg (lit.) . It is soluble in water (slightly), methanol, ethanol, and benzene .Scientific Research Applications
Green Chemistry in Education
NPMI: is utilized in educational settings to demonstrate green chemistry principles. A study describes a multi-step synthesis of NPMI from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran . This process is designed to be minimally hazardous and energy-efficient, exposing students to concepts like atom economy and waste reduction .
Polymer Synthesis
NPMI: plays a significant role in polymer chemistry due to its thermal resistance properties. Research has shown that incorporating NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) can significantly improve their thermal resistance . This is particularly valuable in creating materials that require high thermal stability.
Organic Synthesis
In organic synthesis, NPMI is used as a dipolarophile in 1,3-cycloaddition reactions with nitrones. This application is crucial for preparing crystalline adducts of dienes, which are important intermediates in various synthetic pathways .
Plastic Modification
NPMI: is also employed as a plastic modifier. Its unique chemical structure allows it to enhance the properties of plastics, making them more durable and resistant to various forms of degradation .
Copolymerization
The copolymerization of NPMI with other monomers can lead to the development of copolymers with improved structural stiffness and stability. This is due to the five-membered ring and N-aryl substituted structure of NPMI , which can hinder the rotation of the backbone chain .
Color Cycle Change Property
NPMI: has been studied for its color cycle change property when copolymerized with vinyl acetate. The resulting copolymers exhibit a rapid and reversible discoloration under acid or base conditions, attributed to the interconversion between keto and enol forms . This property has potential applications in smart materials and sensors.
Safety And Hazards
N-Phenylmaleimide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .
Future Directions
N-Phenylmaleimide has been used in the design of a new N-phenylmaleimide derivative bearing an activated NHS ester (NHS-PhMI) for radical copolymerization with tert-butoxystyrene (tBOS) to achieve both precise alternating sequence .
Relevant Papers There are several papers that provide more detailed information about N-Phenylmaleimide. These include "Synthesis of N-phenyl Maleimide by Decompressed Azeotropic Method" , "Mechanism of the Synthesis of N-Phenylmaleimide and Improvement of Its …" , and "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory" .
properties
IUPAC Name |
1-phenylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBROSJWZYGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Record name | N-PHENYLMALEIMIDE | |
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Related CAS |
25101-57-9 | |
Record name | 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0041274 | |
Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid | |
Record name | N-PHENYLMALEIMIDE | |
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Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
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Boiling Point |
324 °F at 12 mmHg (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Solubility |
Sparingly soluble (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Product Name |
N-Phenylmaleimide | |
CAS RN |
941-69-5 | |
Record name | N-PHENYLMALEIMIDE | |
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Record name | N-Phenylmaleimide | |
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Record name | N-Phenylmaleimide | |
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Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
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Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
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Record name | N-phenylmaleimide | |
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Record name | N-PHENYLMALEIMIDE | |
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Melting Point |
192 to 194 °F (NTP, 1992) | |
Record name | N-PHENYLMALEIMIDE | |
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Retrosynthesis Analysis
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